tetramethyl 9'-ethoxy-6'-[(3-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 9’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement of atoms where two rings are connected through a single atom.
Preparation Methods
The synthesis of Tetramethyl 9’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a reaction between a quinoline derivative and a dithiole compound under controlled conditions.
Introduction of Functional Groups:
Final Assembly: The final step involves the assembly of the tetracarboxylate moiety, which is achieved through esterification reactions.
Chemical Reactions Analysis
Tetramethyl 9’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetramethyl 9’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its structural complexity and potential biological activity.
Mechanism of Action
The mechanism of action of Tetramethyl 9’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and enzymes involved in metabolic processes.
Comparison with Similar Compounds
Tetramethyl 9’-ethoxy-6’-(3-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other spiro compounds, such as:
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Known for its use in OLEDs, this compound shares a similar spiro structure but differs in its functional groups and applications.
Spiro[acridine-9,9’-fluorene]: Another spiro compound used in electronic devices, it has different substituents and properties compared to the target compound.
Properties
Molecular Formula |
C34H33NO11S3 |
---|---|
Molecular Weight |
727.8g/mol |
IUPAC Name |
tetramethyl 9'-ethoxy-6'-(3-methoxybenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H33NO11S3/c1-9-46-19-13-14-21-20(16-19)22-27(33(2,3)35(21)28(36)17-11-10-12-18(15-17)41-4)47-24(30(38)43-6)23(29(37)42-5)34(22)48-25(31(39)44-7)26(49-34)32(40)45-8/h10-16H,9H2,1-8H3 |
InChI Key |
YYZYGRQSZKDQGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)OC |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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